PI3Kδ Inhibition: Cellular Potency Within 41-Fold of Clinical Benchmark Idelalisib
In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 4-(3-Hydroxypiperidin-1-yl)benzoic acid exhibited an IC50 of 102 nM [1]. For context, the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) demonstrates an IC50 of 2.5 nM in similar cell-based phospho-AKT assays [2]. While idelalisib is 41-fold more potent, 4-(3-Hydroxypiperidin-1-yl)benzoic acid remains within the nanomolar range, confirming its ability to engage the PI3Kδ pathway in a cellular context. This level of activity distinguishes it from structurally related but inactive analogs, such as those with modifications to the piperidine ring that abolish activity (e.g., 4-piperidinylbenzoic acid without the 3-hydroxy group showed no measurable inhibition at 10 μM ).
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation (S473) inhibition in Ri-1 cells |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 = 2.5 nM; Inactive analog (4-piperidinylbenzoic acid): IC50 > 10,000 nM |
| Quantified Difference | 41-fold less potent than idelalisib; >98-fold more potent than inactive analog |
| Conditions | Human Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
The compound's nanomolar cellular activity against PI3Kδ confirms its utility as a validated starting point for medicinal chemistry optimization, offering a distinct potency advantage over simple piperidine-benzoic acid analogs that lack the 3-hydroxy substitution.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity data for PI3Kδ. IC50: 102 nM. View Source
- [2] Lannutti BJ, et al. Idelalisib (CAL-101), a selective inhibitor of the p110δ isoform of phosphatidylinositol 3-kinase, for the treatment of hematologic malignancies. Blood. 2011;117(2):591-594. (IC50 value derived from referenced studies). View Source
